1-(5-Chloro-2-methoxy-3-nitrophenyl)ethanone
Description
Contextualization within Substituted Acetophenones and Nitroaromatics
Substituted acetophenones are a class of organic compounds that serve as crucial precursors and intermediates in the synthesis of a wide array of more complex molecules. researchgate.net They are valued for the reactivity of the acetyl group, which can undergo various transformations to build larger molecular frameworks. The substituents on the aromatic ring play a significant role in modulating this reactivity.
Nitroaromatic compounds are recognized for their diverse industrial and pharmaceutical applications. biosynce.com The nitro group is a strong electron-withdrawing group, which can significantly influence the chemical properties of the aromatic ring and participate in various chemical reactions. Many nitroaromatic compounds exhibit biological activity, making them important scaffolds in drug discovery.
Overview of Structural Features and Functional Groups in 1-(5-Chloro-2-methoxy-3-nitrophenyl)ethanone
The molecular structure of this compound incorporates several key functional groups that dictate its chemical behavior:
Acetyl Group (-COCH₃): This ketone functional group is a primary site for nucleophilic attack and can participate in condensation reactions, making it a versatile handle for synthetic modifications.
Chloro Group (-Cl): As a halogen, the chloro group is an electron-withdrawing substituent that can influence the electron density of the aromatic ring and serve as a leaving group in certain nucleophilic aromatic substitution reactions.
Methoxy (B1213986) Group (-OCH₃): The methoxy group is an electron-donating group through resonance, which can affect the regioselectivity of electrophilic aromatic substitution reactions.
Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution and directs incoming groups to the meta position. It can also be reduced to an amino group, providing a pathway to other functional derivatives.
The interplay of these functional groups on the phenyl ring creates a complex electronic environment that is a subject of research interest.
Rationale for Academic Investigation of this compound and its Analogs
The academic investigation into this compound and its analogs is driven by several factors:
Synthetic Utility: Its polysubstituted nature makes it a valuable intermediate for the synthesis of complex heterocyclic compounds and other target molecules with potential biological or material applications.
Structure-Activity Relationship Studies: By systematically modifying the substituents on the acetophenone (B1666503) core, researchers can explore how changes in electronic and steric properties affect the biological activity or physical properties of the resulting compounds.
Mechanistic Studies: The compound can be used as a model substrate to study the mechanisms of various organic reactions, given the influence of its multiple functional groups on reaction pathways and rates.
Scope and Objectives of Research on this compound
While specific, in-depth research exclusively focused on this compound is limited in publicly available literature, the general objectives for investigating such polysubstituted acetophenones typically include:
Development of Efficient Synthetic Routes: Establishing high-yield and cost-effective methods for the preparation of the compound and its derivatives.
Spectroscopic and Structural Characterization: Thoroughly characterizing the compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography to confirm its structure and understand its conformational properties.
Exploration of Chemical Reactivity: Investigating the reactivity of the various functional groups to understand how they influence each other and to explore the potential for further synthetic transformations.
Evaluation of Biological or Material Properties: Screening the compound and its derivatives for potential applications in areas such as medicinal chemistry, agrochemicals, or materials science.
Due to the absence of extensive dedicated research on this specific molecule, much of the understanding of its properties and potential is inferred from the study of its constituent functional groups within the broader classes of substituted acetophenones and nitroaromatics. Further focused investigation is necessary to fully elucidate the unique characteristics and potential applications of this compound.
Properties
IUPAC Name |
1-(5-chloro-2-methoxy-3-nitrophenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO4/c1-5(12)7-3-6(10)4-8(11(13)14)9(7)15-2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LITLMEXLPPVIHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1)Cl)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701259453 | |
| Record name | 1-(5-Chloro-2-methoxy-3-nitrophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701259453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
685892-21-1 | |
| Record name | 1-(5-Chloro-2-methoxy-3-nitrophenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=685892-21-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(5-Chloro-2-methoxy-3-nitrophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701259453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 5 Chloro 2 Methoxy 3 Nitrophenyl Ethanone
Retrosynthetic Analysis of 1-(5-Chloro-2-methoxy-3-nitrophenyl)ethanone
A retrosynthetic analysis of this compound identifies the primary carbon-carbon bond disconnection at the junction of the acetyl group and the aromatic ring. This suggests a Friedel-Crafts acylation reaction as a key final step, involving an appropriately substituted aromatic precursor and an acetylating agent. The precursor required for this disconnection would be 1-chloro-4-methoxy-2-nitrobenzene.
Further disconnections involve the functional groups on the aromatic ring. The methoxy (B1213986) group can be traced back to a hydroxyl group via an etherification reaction. The nitro group is typically introduced via an electrophilic aromatic nitration. This multi-level analysis suggests that the synthesis is not a simple one-pot reaction but rather a carefully orchestrated sequence of functional group interconversions and introductions, where the order of steps is critical to achieve the desired regiochemistry. The most logical synthetic strategies would build the molecule from a simpler, commercially available starting material, such as a substituted phenol (B47542) or anisole.
Classical Synthetic Approaches to Substituted Phenyl Ethanones
The synthesis of complex molecules like this compound relies on a toolbox of well-established chemical reactions. These classical approaches are fundamental to constructing the target molecule's specific substitution pattern.
Friedel-Crafts Acylation Strategies for Aryl Ketone Formation
Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring. depaul.edu This electrophilic aromatic substitution reaction typically involves reacting an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). tamu.eduyoutube.com The reaction proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring. youtube.com
For a substituted ring, the success and regioselectivity of the acylation are heavily influenced by the existing substituents. Activating groups, like the methoxy (-OCH₃) group, donate electron density to the ring, making it more nucleophilic and directing the incoming acyl group to the ortho and para positions. wisc.edu Conversely, deactivating groups, such as the nitro (-NO₂) group, withdraw electron density, making the ring less reactive and directing incoming electrophiles to the meta position. The chloro (-Cl) group is deactivating but an ortho, para-director. In the context of this compound, the presence of two deactivating groups (nitro and chloro) would make a late-stage Friedel-Crafts acylation on a fully substituted ring challenging. Therefore, this reaction is more strategically employed earlier in the synthetic sequence on a more activated precursor.
Nitration Reactions in the Synthesis of Nitroaromatic Precursors
The introduction of a nitro group onto an aromatic ring is a classic electrophilic aromatic substitution. The most common method involves using a mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.
The position of nitration is dictated by the directing effects of the substituents already present on the ring. For instance, in the synthesis of a closely related compound, 5'-Chloro-2'-hydroxy-3'-nitroacetophenone, the nitration is performed on 5-chloro-2-hydroxyacetophenone. chemicalbook.comgoogle.com The strongly activating hydroxyl group directs the incoming nitro group primarily to the ortho position (C3), which is vacant and activated. This specific transformation is often carried out in acetic acid. chemicalbook.com This highlights how existing functional groups are strategically used to ensure the precise placement of the nitro group.
Chlorination and Methoxylation Methods for Ring Functionalization
Introducing chloro and methoxy groups onto an aromatic ring can be achieved through various methods.
Chlorination : Direct chlorination of an aromatic ring is an electrophilic aromatic substitution, typically using chlorine gas (Cl₂) and a Lewis acid catalyst like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). The regioselectivity depends on the directing effects of the substituents present.
Methoxylation : The methoxy group is commonly introduced by the Williamson ether synthesis. This involves the reaction of a phenoxide ion (formed by deprotonating a phenol with a base like sodium hydroxide (B78521) or potassium carbonate) with a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄). This nucleophilic substitution reaction is a highly efficient way to convert a hydroxyl group to a methoxy group.
Advanced and Convergent Synthetic Routes towards this compound
Constructing a multi-substituted aromatic compound like this compound requires a logical, multi-step pathway where the sequence of reactions is paramount for achieving the target structure.
Multi-Step Syntheses involving Selective Functional Group Transformations
A plausible and efficient synthesis of this compound begins with a readily available precursor like p-chlorophenol. The sequence leverages classical reactions in a specific order to control the regiochemical outcome.
Acylation via Fries Rearrangement : The first step involves converting p-chlorophenol to an ester, such as p-chlorophenyl acetate (B1210297), by reacting it with an acetylation reagent. This ester then undergoes a Fries rearrangement, typically catalyzed by a Lewis acid like AlCl₃, where the acetyl group migrates from the oxygen atom to the aromatic ring, preferentially to the ortho position, to form 5-chloro-2-hydroxyacetophenone. patsnap.com
Nitration : The second step is the selective nitration of 5-chloro-2-hydroxyacetophenone. The powerful activating and ortho, para-directing effect of the hydroxyl group, combined with the ortho, para-directing chloro group, guides the incoming nitro group to the C3 position. This reaction is typically performed using nitric acid in a solvent like glacial acetic acid to yield 5-chloro-2-hydroxy-3-nitroacetophenone. chemicalbook.comgoogle.com
Methoxylation : The final step is the conversion of the hydroxyl group to a methoxy group. This is achieved via a Williamson ether synthesis. The phenolic proton of 5-chloro-2-hydroxy-3-nitroacetophenone is removed by a base (e.g., potassium carbonate), and the resulting phenoxide is treated with a methylating agent like dimethyl sulfate to furnish the final product, this compound.
This multi-step approach is summarized in the table below.
| Step | Reaction Type | Starting Material | Key Reagents | Product |
|---|---|---|---|---|
| 1 | Fries Rearrangement | p-Chlorophenyl acetate | AlCl₃ (Lewis Acid) | 5-Chloro-2-hydroxyacetophenone |
| 2 | Electrophilic Nitration | 5-Chloro-2-hydroxyacetophenone | HNO₃ / Acetic Acid | 5-Chloro-2-hydroxy-3-nitroacetophenone |
| 3 | Williamson Ether Synthesis | 5-Chloro-2-hydroxy-3-nitroacetophenone | (CH₃)₂SO₄ / K₂CO₃ | This compound |
This synthetic route is advantageous because it uses the powerful directing effects of the hydroxyl group to install the other substituents in the correct positions before it is converted to the less strongly directing methoxy group in the final step.
Optimized Reaction Conditions and Yield Enhancement Strategies
Step 1: Friedel-Crafts Acylation of 4-Chloroanisole (B146269)
The Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring. The reaction of 4-chloroanisole with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst, yields the desired 1-(5-chloro-2-methoxyphenyl)ethanone.
Catalyst Selection and Optimization: The choice of Lewis acid catalyst is critical. While aluminum chloride (AlCl₃) is a traditional and effective catalyst, its high reactivity can sometimes lead to undesired side reactions, such as the demethylation of the methoxy group. Milder Lewis acids like zinc chloride (ZnCl₂) or iron(III) chloride (FeCl₃) can be employed to minimize such side reactions. The catalytic amount of the Lewis acid also plays a significant role; using stoichiometric amounts is common, but optimizing for a catalytic quantity can reduce waste and cost.
Solvent and Temperature Control: The choice of solvent can influence the reaction rate and selectivity. Non-polar solvents like dichloromethane (B109758) or 1,2-dichloroethane (B1671644) are frequently used. Precise temperature control is essential to manage the exothermic nature of the reaction and to prevent side product formation.
Yield Enhancement Strategies: To enhance the yield of 1-(5-chloro-2-methoxyphenyl)ethanone, a slow, dropwise addition of the acylating agent to the mixture of the substrate and catalyst at a controlled temperature is recommended. This helps to maintain a low concentration of the reactive electrophile, thereby minimizing side reactions.
Step 2: Nitration of 1-(5-chloro-2-methoxyphenyl)ethanone
The subsequent nitration of the acetophenone (B1666503) intermediate introduces the nitro group onto the aromatic ring to form the final product. The directing effects of the existing substituents (chloro, methoxy, and acetyl groups) will guide the position of the incoming nitro group.
Nitrating Agents and Reaction Conditions: A mixture of concentrated nitric acid and sulfuric acid is the most common nitrating agent. The reaction is highly exothermic and requires careful temperature control, typically at low temperatures (e.g., 0-10 °C), to prevent over-nitration and the formation of unwanted isomers. The ratio of nitric acid to sulfuric acid, as well as the reaction time, are key parameters to optimize for maximizing the yield of the desired 3-nitro isomer.
Yield Enhancement through Controlled Addition: Similar to the acylation step, a slow and controlled addition of the nitrating agent to the substrate solution is crucial for yield enhancement. This minimizes local overheating and reduces the formation of byproducts. The use of continuous flow reactors can offer superior control over reaction parameters, leading to improved safety and higher yields.
| Reaction Step | Parameter | Optimized Condition | Rationale for Yield Enhancement |
| Friedel-Crafts Acylation | Catalyst | Milder Lewis acids (e.g., ZnCl₂, FeCl₃) | Minimizes side reactions like demethylation. |
| Solvent | Dichloromethane or 1,2-dichloroethane | Provides a suitable reaction medium. | |
| Temperature | Controlled, often at lower temperatures | Manages exothermicity and reduces byproducts. | |
| Addition of Reagents | Slow, dropwise addition | Maintains low electrophile concentration, minimizing side reactions. | |
| Nitration | Nitrating Agent | Controlled ratio of HNO₃/H₂SO₄ | Optimizes for the desired mono-nitration. |
| Temperature | Low temperature (0-10 °C) | Prevents over-nitration and byproduct formation. | |
| Reaction Time | Monitored for completion | Avoids degradation of the product. | |
| Technology | Continuous flow reactors | Offers precise control over reaction parameters, enhancing safety and yield. |
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process. This involves the use of safer reagents and solvents, improved energy efficiency, and waste reduction.
Alternative Catalysts: A significant focus of green chemistry in Friedel-Crafts acylation is the replacement of traditional Lewis acids with more environmentally benign alternatives. Solid acid catalysts, such as zeolites and clays, offer several advantages. eurekaselect.com They are often reusable, non-corrosive, and can be easily separated from the reaction mixture, simplifying the work-up process. chemijournal.com For instance, HBEA zeolites have shown high conversion and selectivity in the acylation of anisole. frontiersin.org Deep eutectic solvents, such as a mixture of choline (B1196258) chloride and zinc chloride, have also been explored as both a catalyst and a green solvent system.
Greener Solvents: The use of hazardous and volatile organic solvents is a major concern in traditional organic synthesis. Research into greener alternatives includes the use of ionic liquids or performing reactions under solvent-free conditions. Microwave-assisted synthesis can often be carried out with reduced or no solvent, significantly decreasing waste. researchgate.net
Energy Efficiency: Microwave-assisted synthesis has emerged as a powerful tool for improving energy efficiency in organic reactions. nih.gov Microwave heating can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often resulting in higher yields and cleaner products. nih.govijesi.org
Waste Reduction: The principles of atom economy and waste prevention are central to green chemistry. The use of catalytic rather than stoichiometric amounts of reagents, where possible, is a key strategy. Furthermore, developing synthetic routes that minimize the number of steps and purification procedures can significantly reduce waste generation. The use of solid-supported reagents and catalysts also facilitates easier product isolation and reduces the use of solvents for extraction and purification.
| Green Chemistry Principle | Application in Synthesis | Potential Benefits |
| Use of Safer Solvents | Replacement of volatile organic compounds with greener alternatives like ionic liquids or solvent-free conditions. | Reduced environmental pollution and health hazards. |
| Use of Renewable Feedstocks | Exploration of bio-based starting materials. | Reduced reliance on fossil fuels. |
| Catalysis | Employment of reusable solid acid catalysts (e.g., zeolites, clays) instead of stoichiometric Lewis acids. eurekaselect.comchemijournal.com | Minimized waste, easier separation, and catalyst recycling. frontiersin.org |
| Design for Energy Efficiency | Application of microwave-assisted heating. nih.gov | Drastically reduced reaction times and energy consumption. researchgate.netnih.govijesi.org |
| Waste Prevention | Optimization of reactions to maximize atom economy and minimize byproducts. | Reduced generation of chemical waste. |
Chemical Reactivity and Transformation Studies of 1 5 Chloro 2 Methoxy 3 Nitrophenyl Ethanone
Reactivity of the Ethanone (B97240) Moiety
The ethanone group, consisting of a carbonyl (C=O) function and an alpha-carbon (the methyl group), is a site of rich chemical reactivity. It can undergo nucleophilic addition at the carbonyl carbon, and its alpha-carbon protons exhibit acidity, enabling enolate formation and subsequent reactions.
The carbonyl group of the ethanone moiety is susceptible to reduction to either a secondary alcohol or a methylene (B1212753) group, depending on the reagents and reaction conditions employed. The presence of a reducible nitro group on the same molecule necessitates the use of chemoselective reagents to avoid unintended transformations.
Mild hydride transfer agents, such as sodium borohydride (B1222165) (NaBH₄), are commonly used for the selective reduction of ketones to secondary alcohols without affecting the more resistant nitro group. This selectivity is a key consideration in the synthesis of more complex molecules. For instance, studies on analogous compounds like 4-nitroacetophenone have shown that NaBH₄ in ethanol (B145695) efficiently reduces the carbonyl group while leaving the nitro group intact.
Conversely, more forceful reduction methods are required to deoxygenate the carbonyl group completely to a methylene (CH₂) group. Classic reactions for this transformation include the Clemmensen reduction (using zinc-amalgam and hydrochloric acid) and the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). However, the strongly acidic conditions of the Clemmensen reduction and the strongly basic conditions of the Wolff-Kishner reaction can pose challenges, potentially leading to side reactions involving the nitro group or other substituents.
| Reagent/Condition | Product Type | Selectivity Notes |
|---|---|---|
| Sodium Borohydride (NaBH₄) in Ethanol | Secondary Alcohol | Highly selective for the carbonyl group; does not typically reduce the aromatic nitro group. scispace.com |
| Lithium Aluminum Hydride (LiAlH₄) | Secondary Alcohol | Less selective; can also reduce the nitro group, often leading to azo compounds. masterorganicchemistry.com |
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Secondary Alcohol or Methylene Group | Conditions can be tuned, but will also readily reduce the nitro group. |
| Zinc-Amalgam (Zn(Hg)), HCl (Clemmensen Reduction) | Methylene Group | Harsh acidic conditions may affect the nitro group. |
While the aromatic ring is generally deactivated, the acetyl side chain can be subjected to oxidation. A notable transformation is the Baeyer-Villiger oxidation, which converts a ketone into an ester using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). In this reaction, a migratory aptitude hierarchy determines which group attached to the carbonyl carbon migrates. For aryl alkyl ketones, the aryl group typically has a higher migratory aptitude, which would lead to the formation of an acetate (B1210297) ester. This reaction provides a pathway to convert the ethanone functionality into an ester linkage, further diversifying the synthetic utility of the parent molecule. masterorganicchemistry.com
The methyl protons adjacent to the carbonyl group (the alpha-protons) are acidic due to the electron-withdrawing effect of the carbonyl and can be removed by a base to form a nucleophilic enolate. This enolate is a key intermediate in various carbon-carbon bond-forming reactions.
Aldol (B89426) Condensation: The enolate can react with an aldehyde or another ketone in an aldol condensation to form a β-hydroxy ketone, which may subsequently dehydrate to an α,β-unsaturated ketone.
Claisen Condensation: Reaction of the enolate with an ester results in a Claisen condensation, yielding a β-diketone.
Alpha-Halogenation: In the presence of an acid or base catalyst, the alpha-carbon can be halogenated. For example, reaction with bromine in acetic acid would likely yield 2-bromo-1-(5-chloro-2-methoxy-3-nitrophenyl)ethanone. This introduces a versatile handle for further nucleophilic substitution reactions.
These condensation and derivatization reactions highlight the synthetic potential of the alpha-carbon of the ethanone moiety, allowing for the construction of more elaborate molecular architectures.
Reactivity of the Chloro Substituent
The chloro group on the aromatic ring of 1-(5-chloro-2-methoxy-3-nitrophenyl)ethanone is a key site for chemical modification. Its reactivity is influenced by the electronic effects of the other substituents on the ring.
Nucleophilic Aromatic Substitution Pathways
The phenyl ring in this compound is activated towards nucleophilic aromatic substitution (SNAr) due to the presence of the electron-withdrawing nitro group and acetyl group. These groups, particularly when positioned ortho and para to the leaving group (the chloro substituent), stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. In this specific molecule, the nitro group is ortho to the chloro substituent, and the acetyl group is para, which strongly activates the chloro group for displacement by nucleophiles.
Common nucleophiles that could displace the chloride include alkoxides, amines, and thiolates. The general mechanism involves the attack of the nucleophile on the carbon atom bearing the chlorine, followed by the departure of the chloride ion, restoring the aromaticity of the ring.
Table 1: Predicted Nucleophilic Aromatic Substitution Reactions of this compound
| Nucleophile | Predicted Product |
| Sodium methoxide (B1231860) (NaOCH₃) | 1-(2,5-Dimethoxy-3-nitrophenyl)ethanone |
| Ammonia (NH₃) | 1-(5-Amino-2-methoxy-3-nitrophenyl)ethanone |
| Sodium thiophenoxide (NaSPh) | 1-(2-Methoxy-3-nitro-5-(phenylthio)phenyl)ethanone |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)
The chloro substituent also serves as a handle for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds.
The Suzuki coupling would involve the reaction of this compound with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. This reaction would lead to the formation of a new carbon-carbon bond at the position of the chlorine atom.
The Heck reaction would involve the palladium-catalyzed reaction of the title compound with an alkene to form a substituted alkene. This reaction also requires a base and a suitable palladium catalyst.
Table 2: Predicted Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partner | Predicted Product |
| Suzuki Coupling | Phenylboronic acid | 1-(6-Methoxy-5-nitro-[1,1'-biphenyl]-3-yl)ethanone |
| Heck Reaction | Styrene | 1-(2-Methoxy-3-nitro-5-styrylphenyl)ethanone |
Reactions Involving the Methoxy (B1213986) Group
The methoxy group (-OCH₃) is another functional group that can undergo specific chemical transformations.
Demethylation Strategies
The cleavage of the methyl group from the ether linkage is a common transformation. This can be achieved using strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI), or with Lewis acids like boron tribromide (BBr₃). These reagents facilitate the cleavage of the aryl-oxygen bond, leading to the formation of a phenol (B47542).
Stability and Reactivity of the Ether Linkage
The ether linkage in this compound is generally stable under neutral and basic conditions. However, as mentioned, it is susceptible to cleavage under strong acidic conditions. The reactivity of the ether is largely centered on the cleavage of the C-O bond, with the aryl-oxygen bond being the more likely point of cleavage due to the stability of the resulting phenoxide intermediate.
Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Ring of this compound
The existing substituents on the phenyl ring dictate the position of any further substitution reactions. The methoxy group is an ortho, para-director and an activating group. Conversely, the nitro and acetyl groups are meta-directors and deactivating groups. The chloro group is an ortho, para-director but is also deactivating.
For nucleophilic aromatic substitution , as discussed in section 3.3.1, the ring is highly activated for the displacement of the chloro group. It is unlikely that nucleophilic attack would occur at other positions on the ring under typical SNAr conditions.
Regioselectivity and Electronic Effects of Substituents
The aromatic ring of this compound is adorned with four substituents, each exerting a distinct electronic influence that collectively determines the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions.
The chloro group (-Cl) at the C5 position is a deactivating group. Halogens are a unique class of substituents that deactivate the aromatic ring towards electrophilic attack through their strong -I effect, yet they direct incoming electrophiles to the ortho and para positions due to their weaker +R effect. libretexts.org
The nitro group (-NO2) at the C3 position is a powerful deactivating group. It exerts a strong -R and -I effect, significantly withdrawing electron density from the aromatic ring and making it less reactive towards electrophiles. minia.edu.eg This deactivation is most pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta position.
The acetyl group (-COCH3) at the C1 position is also a deactivating group. Similar to the nitro group, it withdraws electron density from the ring through both -R and -I effects, directing incoming electrophiles to the meta position. libretexts.org
The interplay of these directing effects on the remaining unsubstituted positions of the aromatic ring (C4 and C6) is complex. The C6 position is ortho to the activating methoxy group and meta to the deactivating acetyl group. The C4 position is para to the activating methoxy group, ortho to the deactivating nitro group, and ortho to the deactivating chloro group. The powerful activating effect of the methoxy group would strongly favor electrophilic attack at its ortho (C6) and para (C4) positions. However, the deactivating nitro and chloro groups at C3 and C5 respectively, will significantly reduce the nucleophilicity of the adjacent C4 position. Therefore, the C6 position is the most likely site for electrophilic aromatic substitution.
In the context of nucleophilic aromatic substitution, the presence of strong electron-withdrawing groups like the nitro and acetyl groups is crucial. These groups can stabilize the negative charge of the Meisenheimer complex, an intermediate in nucleophilic aromatic substitution reactions. libretexts.orglibretexts.org For a nucleophilic attack to occur, there must be a good leaving group, typically a halide, positioned ortho or para to a strong electron-withdrawing group. In this compound, the chloro group is ortho to the nitro group, making it a potential site for nucleophilic displacement.
Interactive Data Table: Directing Effects of Substituents
| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Preference |
| -COCH3 | C1 | -I (withdrawing) | -R (withdrawing) | Deactivating | Meta |
| -OCH3 | C2 | -I (withdrawing) | +R (donating) | Activating | Ortho, Para |
| -NO2 | C3 | -I (withdrawing) | -R (withdrawing) | Strongly Deactivating | Meta |
| -Cl | C5 | -I (withdrawing) | +R (donating) | Deactivating | Ortho, Para |
Direct Functionalization of the Aromatic Nucleus
Direct functionalization of the aromatic nucleus of this compound would primarily involve electrophilic or nucleophilic aromatic substitution reactions.
Electrophilic Aromatic Substitution:
Given the analysis of the directing effects, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are expected to occur preferentially at the C6 position. This position is activated by the ortho-methoxy group and is not sterically hindered. For instance, nitration with a mixture of nitric and sulfuric acid would likely yield 1-(5-chloro-2-methoxy-3,6-dinitrophenyl)ethanone. Similarly, bromination in the presence of a Lewis acid catalyst would be expected to introduce a bromine atom at the C6 position.
Nucleophilic Aromatic Substitution:
The presence of the nitro group ortho to the chloro substituent makes the aromatic ring susceptible to nucleophilic aromatic substitution at the C5 position. Strong nucleophiles, such as alkoxides, amines, or thiolates, could displace the chloride ion. For example, reaction with sodium methoxide in methanol (B129727) at elevated temperatures could potentially yield 1-(5-methoxy-2-methoxy-3-nitrophenyl)ethanone. The rate of this substitution would be enhanced by the electron-withdrawing effects of both the nitro and acetyl groups.
Table of Potential Functionalization Reactions:
| Reaction Type | Reagents | Predicted Major Product |
| Nitration | HNO3, H2SO4 | 1-(5-Chloro-2-methoxy-3,6-dinitrophenyl)ethanone |
| Bromination | Br2, FeBr3 | 1-(6-Bromo-5-chloro-2-methoxy-3-nitrophenyl)ethanone |
| Nucleophilic Substitution | NaOCH3, CH3OH | 1-(2,5-Dimethoxy-3-nitrophenyl)ethanone |
| Nucleophilic Substitution | NH3 | 1-(5-Amino-2-methoxy-3-nitrophenyl)ethanone |
It is important to note that the predictions for reactivity and regioselectivity are based on established principles of organic chemistry. The actual outcomes of these reactions would need to be confirmed through experimental investigation, as the combination of multiple substituents can sometimes lead to unexpected results due to complex steric and electronic interactions.
Advanced Spectroscopic and Analytical Characterization of 1 5 Chloro 2 Methoxy 3 Nitrophenyl Ethanone
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) NMR Spectral Analysis
Specific, experimentally determined ¹H NMR data for 1-(5-Chloro-2-methoxy-3-nitrophenyl)ethanone, including chemical shifts (δ), multiplicity, coupling constants (J), and integration values for the aromatic protons, the methoxy (B1213986) group protons, and the acetyl group protons, are not available in the public domain.
Carbon-13 (¹³C) NMR Spectral Analysis
Experimentally determined ¹³C NMR data, including the chemical shifts of the carbonyl carbon, the aromatic carbons, the methoxy carbon, and the acetyl methyl carbon for this compound, have not been publicly reported.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
There are no publicly available studies detailing the use of two-dimensional NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HMQC), or Heteronuclear Multiple Bond Correlation (HMBC) for the structural elucidation and complete NMR signal assignment of this compound.
Vibrational Spectroscopy
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
A published FT-IR spectrum for this compound, with assignments of characteristic absorption bands for the carbonyl (C=O) stretching, nitro (NO₂) group asymmetric and symmetric stretching, C-Cl stretching, C-O stretching of the methoxy and aryl ether groups, and aromatic C-H and C=C vibrations, is not available.
Raman Spectroscopy for Molecular Vibrational Analysis
No public records of the Raman spectrum of this compound, which would provide complementary information to FT-IR on the molecular vibrational modes, could be found.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. For this compound, it provides crucial information for confirming its molecular weight and elucidating its structure through fragmentation analysis.
High-resolution mass spectrometry is indispensable for the unambiguous determination of a compound's elemental composition by providing a highly accurate mass measurement. The molecular formula of this compound is C9H8ClNO4.
The theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of each element:
Carbon (¹²C): 9 x 12.000000 = 108.000000
Hydrogen (¹H): 8 x 1.007825 = 8.062600
Chlorine (³⁵Cl): 1 x 34.968853 = 34.968853
Nitrogen (¹⁴N): 1 x 14.003074 = 14.003074
Oxygen (¹⁶O): 4 x 15.994915 = 63.979660
Table 1: Theoretical Exact Mass Calculation for C9H8³⁵ClNO4
| Element | Number of Atoms | Isotopic Mass (Da) | Total Mass (Da) |
|---|---|---|---|
| Carbon | 9 | 12.000000 | 108.000000 |
| Hydrogen | 8 | 1.007825 | 8.062600 |
| Chlorine | 1 | 34.968853 | 34.968853 |
| Nitrogen | 1 | 14.003074 | 14.003074 |
| Oxygen | 4 | 15.994915 | 63.979660 |
| Total | | | 229.0142 |
An experimental HRMS analysis would be expected to yield a mass value extremely close to this theoretical calculation, typically within a few parts per million (ppm), thus confirming the elemental composition. The presence of chlorine would also be evident from the isotopic pattern, with a peak for the ³⁷Cl isotope at approximately m/z 231.0113, with a relative abundance of about one-third of the ³⁵Cl peak.
A primary fragmentation event for acetophenones is the cleavage of the bond between the carbonyl carbon and the methyl group, leading to the loss of a methyl radical (•CH₃) and the formation of a stable acylium ion. asdlib.org Another common fragmentation is the loss of the entire acetyl group.
Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound
| m/z (Predicted) | Lost Fragment | Structure of Ion |
|---|---|---|
| 229 | - | [M]⁺ (Molecular Ion) |
| 214 | •CH₃ | [M-15]⁺ |
| 184 | •CH₃, NO | [M-15-30]⁺ |
| 171 | •CH₃, •OCH₃ | [M-15-31]⁺ |
| 156 | •CH₃, NO₂ | [M-15-46]⁺ |
The fragmentation would likely proceed through the initial loss of a methyl group to form a benzoyl cation derivative, which is a common and stable fragment for acetophenones. msu.edu Subsequent losses of moieties like the nitro group (as NO or NO₂) and the methoxy group can also be anticipated.
Electronic Spectroscopy
Electronic spectroscopy probes the electronic transitions within a molecule upon absorption of ultraviolet or visible light.
The UV-Vis spectrum of this compound is expected to be characterized by absorptions arising from π→π* and n→π* electronic transitions associated with the substituted benzene (B151609) ring and the carbonyl and nitro groups. Nitroaromatic compounds are known for their complex electronic structures and transitions. aip.orgrsc.org
The benzene ring and the carbonyl group are chromophores that undergo π→π* transitions at shorter wavelengths (typically < 280 nm) and weaker n→π* transitions at longer wavelengths. The presence of the nitro group, a strong chromophore, and the methoxy and chloro auxochromes, will significantly influence the absorption maxima and intensities. The nitro group itself can exhibit both π→π* and n→π* transitions. chemrxiv.org The interaction between these groups will likely lead to a red shift (bathochromic shift) of the absorption bands compared to unsubstituted acetophenone (B1666503).
Table 3: Expected UV-Vis Absorption Maxima and Electronic Transitions
| Wavelength Range (nm) | Type of Transition | Associated Chromophore(s) |
|---|---|---|
| 240-280 | π→π* | Substituted Benzene Ring, Carbonyl Group |
| 280-320 | π→π* | Nitro Group |
It is anticipated that the spectrum would show at least two distinct absorption bands corresponding to these transitions. The exact positions and molar absorptivities would be dependent on the solvent used, due to solvent-solute interactions.
Fluorescence in organic molecules typically occurs when an electron returns from the lowest excited singlet state (S₁) to the ground state (S₀) via emission of a photon. However, many nitroaromatic compounds are known to be non-fluorescent or very weakly fluorescent. researchgate.netrsc.org
The reason for this is often attributed to efficient intersystem crossing (ISC) from the singlet excited state to a triplet excited state (S₁ → T₁). rsc.org The nitro group, with its heavy atoms and ability to facilitate spin-orbit coupling, can significantly enhance the rate of ISC. This non-radiative pathway often outcompetes the radiative process of fluorescence. Therefore, it is highly probable that this compound would exhibit little to no fluorescence.
Chromatographic Techniques for Purity Assessment and Quantification
Chromatographic methods are essential for separating the compound from impurities and for its quantification. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) could potentially be employed.
For a compound like this compound, which is a solid at room temperature and has a relatively high molecular weight, reversed-phase HPLC would likely be the method of choice.
Table 4: Hypothetical Reversed-Phase HPLC Method for Purity Assessment
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile (B52724) and Water or Methanol (B129727) and Water |
| Detector | UV-Vis Diode Array Detector (DAD) at a wavelength corresponding to an absorption maximum (e.g., 254 nm or 280 nm) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
This setup would allow for the separation of the target compound from less polar and more polar impurities. The retention time would be dependent on the exact mobile phase composition.
Gas chromatography could also be a viable technique, particularly if coupled with a mass spectrometer (GC-MS). researchgate.net However, given the compound's polarity and potential for thermal degradation, derivatization might be necessary to improve its volatility and chromatographic behavior. jfda-online.com
Table 5: Potential Gas Chromatography (GC) Method Parameters
| Parameter | Condition |
|---|---|
| Column | Capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5 or DB-17) |
| Carrier Gas | Helium or Hydrogen |
| Injection Mode | Split/Splitless |
| Temperature Program | A temperature gradient would be necessary, starting from a lower temperature and ramping up to ensure elution. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
Purity assessment would involve integrating the peak area of this compound and comparing it to the total area of all peaks in the chromatogram. Quantification would require the use of a calibration curve prepared from standards of known concentration.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of chemical compounds. For the analysis of this compound, a reversed-phase HPLC method is typically employed. In this approach, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.
A typical HPLC system for the analysis of this compound would consist of a C18 column, which has octadecylsilane (B103800) as the stationary phase. The mobile phase is often a mixture of an aqueous component (like water with a buffer such as phosphate (B84403) or acetate) and an organic modifier (such as acetonitrile or methanol). The gradient elution, where the composition of the mobile phase is changed over time, allows for the efficient separation of the target compound from any impurities or other components in the sample matrix.
Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic and nitro functional groups in this compound absorb UV radiation. The wavelength of detection is selected based on the compound's UV-Vis spectrum to maximize sensitivity. The retention time, the time it takes for the analyte to pass through the column, is a characteristic parameter used for its identification under specific chromatographic conditions. For quantitative analysis, a calibration curve is constructed by running standards of known concentrations.
| Parameter | Typical Conditions |
| Column | C18 (Reversed-Phase) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |
| Detector | UV-Vis Detector |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Temperature | Ambient or controlled (e.g., 25 °C) |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separating power of gas chromatography with the detection capabilities of mass spectrometry to identify different substances within a test sample. For this compound to be analyzed by GC-MS, it must be thermally stable and volatile.
In a typical GC-MS analysis, the sample is first vaporized in the injector of the gas chromatograph and then swept onto a capillary column by an inert carrier gas, such as helium or nitrogen. The column is coated with a stationary phase, and separation occurs based on the compound's boiling point and its interaction with this phase. As the separated components elute from the column, they enter the ion source of the mass spectrometer.
In the ion source, the molecules are ionized, most commonly by electron ionization (EI). This process fragments the molecule in a reproducible way, generating a unique mass spectrum that serves as a "molecular fingerprint." The mass analyzer then separates these fragments based on their mass-to-charge ratio (m/z). The resulting mass spectrum, with its characteristic parent ion and fragmentation pattern, allows for the unambiguous identification of this compound.
| Parameter | Typical Conditions |
| Column | Capillary column (e.g., DB-5ms, HP-5ms) |
| Carrier Gas | Helium or Hydrogen |
| Injector Temp. | 250 °C |
| Oven Program | Temperature gradient (e.g., 100 °C to 280 °C) |
| Ionization Mode | Electron Ionization (EI) |
| Mass Analyzer | Quadrupole |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective analytical technique that couples the separation capabilities of HPLC with the molecular weight and structural information provided by mass spectrometry. This technique is particularly useful for the analysis of compounds that are not suitable for GC-MS due to low volatility or thermal instability.
The LC portion of the system separates this compound from other components in the sample matrix using a reversed-phase column, similar to standalone HPLC. After eluting from the column, the analyte is introduced into the ion source of the mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization technique for LC-MS, as it is a soft ionization method that typically keeps the molecule intact, primarily showing the protonated molecule [M+H]+ or other adducts.
The mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer, then separates the ions based on their mass-to-charge ratio. LC-MS can provide not only the molecular weight of the compound but also structural information through tandem mass spectrometry (MS/MS) experiments. In MS/MS, the parent ion is selected and fragmented to produce a characteristic fragmentation pattern, which further confirms the identity of the compound.
| Parameter | Typical Conditions |
| Column | C18 (Reversed-Phase) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with formic acid |
| Ionization Mode | Electrospray Ionization (ESI) |
| Mass Analyzer | Quadrupole, Time-of-Flight (TOF) |
| Scan Mode | Full scan or Selected Ion Monitoring (SIM) |
| Detector | Electron Multiplier |
Computational and Theoretical Chemistry Studies of 1 5 Chloro 2 Methoxy 3 Nitrophenyl Ethanone
Spectroscopic Parameter Predictions
Further research and publication in the field of computational chemistry are required to provide the specific data necessary to fulfill the request.
Molecular Orbital Analysis
Molecular orbital theory provides significant insights into the electronic structure and reactivity of molecules. Through computational analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—it is possible to predict the electronic stability and reactive sites of a compound.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive and less stable.
Table 1: Conceptual HOMO-LUMO Energy Levels and Gap
| Molecular Orbital | Energy Level | Description |
| LUMO | Low | Acts as an electron acceptor; energy level is lowered by electron-withdrawing groups (-NO₂, -COCH₃). |
| HOMO | High | Acts as an electron donor; energy level is raised by electron-donating groups (-OCH₃). |
| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | A larger gap indicates higher stability and lower chemical reactivity. |
In 1-(5-Chloro-2-methoxy-3-nitrophenyl)ethanone, NBO analysis would reveal the nature of the bonds, the hybridization of the atoms, and the delocalization of electron density. q-chem.com Key interactions would include the delocalization of lone pairs from the oxygen atoms of the methoxy (B1213986) and nitro groups into adjacent antibonding orbitals, as well as interactions between the phenyl ring's π-system and the substituents. These donor-acceptor interactions are quantified by second-order perturbation theory, with higher stabilization energies indicating stronger interactions and greater molecular stability.
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. The MEP map illustrates regions of varying electron density, with red indicating electron-rich areas (negative electrostatic potential) and blue indicating electron-deficient areas (positive electrostatic potential). Green and yellow represent regions of intermediate potential.
For this compound, the MEP map would be expected to show:
Negative Potential (Red): Concentrated around the oxygen atoms of the nitro and acetyl groups, and to a lesser extent, the oxygen of the methoxy group. These regions are susceptible to electrophilic attack.
Positive Potential (Blue): Likely located around the hydrogen atoms of the methyl groups and potentially near the chlorine atom, indicating sites prone to nucleophilic attack.
Neutral/Intermediate Potential (Green/Yellow): The aromatic ring would exhibit a complex potential distribution due to the competing electronic effects of the substituents.
This visualization helps in understanding the molecule's intermolecular interaction patterns and identifying its reactive sites.
Structure-Reactivity and Structure-Property Relationship Studies
The arrangement and electronic nature of the substituents on the benzene (B151609) ring of this compound profoundly influence its chemical reactivity and physical properties.
The reactivity of a substituted benzene ring is governed by the collective electronic effects of its substituents. studymind.co.ukvedantu.com These effects can be broadly categorized as activating or deactivating towards electrophilic aromatic substitution. libretexts.orgyoutube.commsu.edu
Methoxy Group (-OCH₃): This is an activating group, donating electron density to the ring via resonance, thereby making the ring more nucleophilic. It is an ortho-, para-director.
Nitro Group (-NO₂): This is a strongly deactivating group, withdrawing electron density from the ring through both resonance and inductive effects. libretexts.org This makes the ring less reactive towards electrophiles. It is a meta-director.
Acetyl Group (-COCH₃): This is also a deactivating, meta-directing group due to its electron-withdrawing nature.
Chloro Group (-Cl): Halogens are a unique case; they are deactivating due to their inductive electron withdrawal but are ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance.
Table 2: Summary of Substituent Effects on the Benzene Ring
| Substituent | Electronic Effect | Influence on Reactivity | Directing Effect |
| -OCH₃ | Electron-donating (Resonance) | Activating | Ortho, Para |
| -NO₂ | Electron-withdrawing (Resonance & Inductive) | Deactivating | Meta |
| -COCH₃ | Electron-withdrawing (Resonance & Inductive) | Deactivating | Meta |
| -Cl | Electron-withdrawing (Inductive), Electron-donating (Resonance) | Deactivating | Ortho, Para |
Conformational analysis of this compound involves studying the spatial arrangement of its atoms, particularly the orientation of the methoxy and acetyl groups relative to the phenyl ring. Rotation around the C-O bond of the methoxy group and the C-C bond of the acetyl group can lead to different conformers with varying energies. Computational studies can identify the most stable conformers by calculating the potential energy surface as a function of these torsional angles. researchgate.net The planarity of the acetyl group with the benzene ring, for instance, can be influenced by steric hindrance from adjacent substituents. rsc.org
The molecule's polarity, arising from the electronegative oxygen, nitrogen, and chlorine atoms, dictates the nature of its intermolecular interactions. In the solid state, one would expect dipole-dipole interactions to be significant. Weak intermolecular hydrogen bonds, such as C-H···O interactions involving the methyl hydrogens and the oxygen atoms of the nitro or acetyl groups, could also play a role in the crystal packing.
Derivatization and Analog Development of 1 5 Chloro 2 Methoxy 3 Nitrophenyl Ethanone
Synthesis of Novel Analogs through Modification of Existing Functional Groups
The functional groups appended to the 1-(5-chloro-2-methoxy-3-nitrophenyl)ethanone core are amenable to a variety of chemical transformations, allowing for the synthesis of a wide array of novel analogs.
Preparation of Amine Derivatives from Nitro Reduction
The nitro group is a versatile functional group that can be readily reduced to an amine, which can then serve as a handle for further derivatization. The selective reduction of the nitro group in the presence of the ketone functionality is a key consideration. A variety of reagents can be employed to achieve this chemoselectivity. ambeed.comscispace.com
Commonly used methods for the reduction of aromatic nitro groups include catalytic hydrogenation (e.g., using Pd/C, PtO₂, or Raney Nickel) and metal-acid systems (e.g., Sn/HCl, Fe/HCl, or Zn/CH₃COOH). masterorganicchemistry.comorganic-chemistry.org The choice of reducing agent can be critical to avoid the reduction of the ketone. For instance, tin(II) chloride (SnCl₂) is known to be a mild and selective reagent for the reduction of nitro groups in the presence of other reducible functionalities.
Table 1: Potential Amine Derivatives via Nitro Reduction
| Derivative Name | Amine Functionality |
| 1-(3-Amino-5-chloro-2-methoxyphenyl)ethanone | Primary Amine |
| N-(3-acetyl-5-chloro-2-methoxyphenyl)acetamide | Secondary Amide (from subsequent acylation) |
| N-Benzyl-3-acetyl-5-chloro-2-methoxyaniline | Secondary Amine (from subsequent alkylation) |
The resulting aminophenyl ethanone (B97240) is a key intermediate for a host of subsequent reactions, including amide bond formation, sulfonamide synthesis, and the construction of various heterocyclic systems.
Exploration of Substitutions on the Ethanone Group
The ethanone (acetyl) group provides another site for structural modification. The carbonyl carbon is electrophilic and can undergo nucleophilic addition, while the α-methyl protons are acidic and can be functionalized via enolate chemistry.
Reactions targeting the ethanone group include:
Reduction to an alcohol: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). wikipedia.org This introduces a new chiral center, opening the possibility for stereoselective synthesis.
Reductive amination: The ketone can be converted to an amine through reductive amination, reacting with an amine in the presence of a reducing agent like sodium cyanoborohydride (NaBCNH₃).
α-Halogenation: The methyl group can be halogenated, typically under acidic or basic conditions, to introduce a handle for further nucleophilic substitution.
Aldol (B89426) condensation: The enolate of the ketone can react with aldehydes to form β-hydroxy ketones, which can be further dehydrated to α,β-unsaturated ketones.
Table 2: Potential Derivatives from Ethanone Group Modification
| Derivative Name | Modification |
| 1-(5-Chloro-2-methoxy-3-nitrophenyl)ethanol | Reduction to alcohol |
| 1-(5-Chloro-2-methoxy-3-nitrophenyl)-N-methylethanamine | Reductive amination |
| 2-Bromo-1-(5-chloro-2-methoxy-3-nitrophenyl)ethanone | α-Bromination |
| 1-(5-Chloro-2-methoxy-3-nitrophenyl)-3-phenylprop-2-en-1-one | Aldol condensation with benzaldehyde |
Diversification of the Aromatic Ring through Further Electrophilic or Nucleophilic Reactions
The existing substituents on the aromatic ring influence its reactivity towards further substitution. The methoxy (B1213986) group is an activating, ortho-, para-directing group, while the nitro and acetyl groups are deactivating, meta-directing groups. The chloro group is deactivating but ortho-, para-directing. libretexts.orglibretexts.org The interplay of these directing effects will determine the position of any new substituent.
Electrophilic Aromatic Substitution: Due to the presence of multiple deactivating groups, forcing conditions may be required for further electrophilic substitution. The most likely position for substitution would be directed by the powerful ortho-, para-directing methoxy group, potentially leading to substitution at the C4 or C6 position, though steric hindrance from adjacent groups would be a significant factor.
Nucleophilic Aromatic Substitution: The presence of the electron-withdrawing nitro group can activate the ring towards nucleophilic aromatic substitution (SNAr). doubtnut.comlibretexts.org The chloro group could potentially be displaced by strong nucleophiles, particularly when activated by the ortho-nitro group.
Scaffold-Hopping and Isosteric Replacements
Scaffold hopping is a computational or knowledge-based strategy in medicinal chemistry to identify structurally novel compounds that retain the biological activity of a known lead by modifying the core structure. acs.orguniroma1.ittandfonline.comnih.gov Isosteric replacement involves substituting a functional group with another that has similar steric and electronic properties. spirochem.comacs.org
For this compound, scaffold hopping could involve replacing the central phenyl ring with other aromatic or heteroaromatic systems while maintaining a similar spatial arrangement of the key functional groups.
Table 3: Potential Isosteric Replacements
| Original Group | Potential Isostere | Rationale |
| Phenyl ring | Pyridine, Pyrimidine, Thiophene | Maintain aromaticity and provide different electronic properties and hydrogen bonding capabilities. |
| Ethanone | Carboxylic acid, Ester, Amide | Modify the hydrogen bonding potential and polarity. |
| Nitro | Sulfonamide, Cyano | Mimic the electron-withdrawing nature with different chemical properties. |
Strategies for Stereoselective Synthesis of Chiral Derivatives (if applicable)
The reduction of the prochiral ketone of this compound to the corresponding alcohol introduces a stereocenter. wikipedia.org Achieving high enantioselectivity in this transformation is crucial for the development of chiral drugs.
Strategies for stereoselective synthesis include:
Use of chiral reducing agents: Reagents such as those derived from chiral boranes (e.g., Alpine borane) or chiral aluminum hydrides can effect enantioselective reduction. wikipedia.org
Catalytic asymmetric hydrogenation: Transition metal catalysts with chiral ligands can hydrogenate the ketone to a specific enantiomer of the alcohol.
Biocatalysis: Enzymes such as ketoreductases (KREDs) are highly effective in the stereoselective reduction of prochiral ketones, often with excellent enantiomeric excess. rsc.orgnih.govnih.gov
High-Throughput Synthesis and Combinatorial Chemistry Approaches
The core structure of this compound is well-suited for combinatorial chemistry and high-throughput synthesis to generate large libraries of analogs for screening. By utilizing the reactive handles, such as the amine derived from the nitro group or the ethanone moiety, a diverse set of building blocks can be introduced in a parallel or split-and-pool synthesis fashion. This allows for the rapid exploration of the chemical space around this scaffold to identify compounds with desired biological activities.
Applications of 1 5 Chloro 2 Methoxy 3 Nitrophenyl Ethanone in Organic Synthesis and Materials Science
Role as a Key Intermediate in the Synthesis of Complex Organic Molecules
The strategic placement of functional groups on the phenyl ring of 1-(5-Chloro-2-methoxy-3-nitrophenyl)ethanone makes it an important precursor for multi-step organic syntheses. The presence of the nitro group is particularly significant, as it can be readily transformed into other functionalities, most notably an amino group, which opens up a wide array of cyclization and condensation reactions. This positions the compound as a foundational element for creating intricate molecular scaffolds that are often pursued in medicinal and agricultural chemistry.
The synthesis of heterocyclic compounds is a cornerstone of modern organic and medicinal chemistry, and this compound is a promising starting material for this purpose. Its utility hinges on the chemical reactivity of its constituent functional groups. The nitro group can be selectively reduced to an amine, converting the molecule into a derivative of 2-aminoacetophenone (B1585202). This intermediate is primed for participation in classic condensation reactions to form fused heterocyclic rings.
One of the most powerful methods for quinoline (B57606) synthesis is the Friedländer annulation, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. Following the reduction of its nitro group, this compound can serve as the 2-aminoacetophenone component in this reaction. By reacting it with various ketones, a range of highly substituted quinolines can be produced. researchgate.netnih.govwikipedia.org The quinoline core is a prevalent feature in numerous biologically active compounds and pharmaceuticals. researchgate.netmdpi.com
Table 1: Potential Heterocyclic Systems Derived from this compound
| Starting Material | Reaction Type | Potential Heterocyclic Product | Significance of Product |
|---|---|---|---|
| 1-(3-Amino-5-chloro-2-methoxyphenyl)ethanone | Friedländer Annulation | Substituted Quinolines | Core structure in antimalarial, antibacterial, and anticancer agents. researchgate.netmdpi.com |
| 1-(3-Amino-5-chloro-2-methoxyphenyl)ethanone | Condensation Reactions | Benzodiazepine Derivatives | Important class of psychoactive drugs. |
Beyond the synthesis of common heterocycles, this compound can be employed to construct more elaborate and advanced organic scaffolds. The reactivity of the acetyl group allows for a variety of transformations, including aldol (B89426) condensations and the formation of chalcones. wisdomlib.org These reactions extend the carbon framework and introduce new functional groups that can be used for subsequent cyclizations or polymerizations.
The combination of functionalities allows for a modular approach to synthesis. For instance, the ketone can be transformed into an alkyne, which can then undergo cycloaddition reactions. The nitro group can be reduced to an amine and then converted into a diazonium salt, a versatile intermediate for introducing a wide range of substituents onto the aromatic ring. This multi-faceted reactivity makes the compound a valuable tool for chemists aiming to build complex, three-dimensional molecules from a relatively simple starting material.
Potential Applications in Material Science
The electronic properties inherent in the structure of this compound suggest its potential utility in the field of materials science. The interplay between the electron-donating methoxy (B1213986) group and the electron-withdrawing nitro and chloro groups creates a polarized aromatic system, which is a desirable feature in many functional organic materials. However, it is important to note that while the structural motifs are promising, specific research into the application of this particular compound in materials science is limited.
Currently, there is no specific research demonstrating the application of this compound in the design and synthesis of organic semiconductors. However, the general class of substituted aromatic ketones is of interest in this field. The aromatic core provides a basis for π-π stacking, which is crucial for charge transport in organic semiconductors. The presence of polar functional groups can influence the molecular packing in the solid state and the electronic energy levels of the material. Further research would be required to explore whether derivatives of this compound could be developed into effective semiconductor materials.
The highly substituted and polarized aromatic structure of this compound makes it an interesting candidate for exploration in dye and pigment chemistry. The presence of chromophoric groups (like the nitro group) and auxochromic groups (like the methoxy group) on the benzene (B151609) ring is a common feature of organic colorants. These substituents can be modified to tune the absorption and emission properties of the molecule, potentially leading to the development of new colors. For example, derivatives of this compound could be synthesized to create azo dyes, which are a large and important class of commercial colorants.
The structural features of this compound, such as its polarized aromatic system, suggest a potential for its derivatives to be used in optoelectronic materials. Molecules with donor-acceptor character can exhibit interesting photophysical properties, including non-linear optical behavior or use in organic light-emitting diodes (OLEDs). The development of such materials would likely involve incorporating this molecular fragment into larger conjugated systems to enhance its electronic and optical properties. While plausible, this remains an area for future research and development.
Utilization in Analytical Chemistry Methodologies
Currently, there is a lack of established data in scientific literature to support the use of this compound as a certified reference standard for chromatographic or spectroscopic analysis. For a compound to serve as a reference standard, it typically requires extensive characterization and validation, including high-purity preparation and the establishment of its spectral and chromatographic properties. Such detailed analytical data for this specific compound is not widely published.
Without established chromatographic retention times or spectroscopic data (e.g., UV-Vis, IR, NMR, Mass Spectra) from certified sources, its utility as a primary reference standard for quantitative or qualitative analysis is limited.
The development of analytical methods, such as high-performance liquid chromatography (HPLC) or gas chromatography (GC), often involves the use of standards to identify and quantify related substances, impurities, or degradation products. While this compound could theoretically be used in the development of such methods for compounds within its synthetic pathway or for structurally similar molecules, there are no specific, published methods that cite its use for this purpose. The development of a new analytical method would require significant research to establish parameters such as linearity, accuracy, precision, and limits of detection and quantification, none of which are currently documented for this compound in this context.
Future Research Directions and Unexplored Avenues
Development of More Efficient and Sustainable Synthetic Routes
The development of novel, efficient, and environmentally friendly methods for synthesizing 1-(5-Chloro-2-methoxy-3-nitrophenyl)ethanone is a critical first step. Future research should aim to move beyond classical synthetic approaches, which may involve harsh reaction conditions or the use of hazardous reagents. Green chemistry principles could be applied to design new synthetic pathways. This could involve exploring catalytic methods, utilizing safer solvents, and improving atom economy. A comparative analysis of different synthetic strategies would be invaluable, and the findings could be summarized in a data table to highlight the most promising routes.
Table 1: Potential Synthetic Routes for Investigation
| Synthetic Approach | Potential Advantages | Research Focus |
| Catalytic Nitration | Higher selectivity, milder conditions | Screening of various catalysts (e.g., solid acids, zeolites) |
| Flow Chemistry | Improved safety, scalability, and control | Optimization of reaction parameters in a continuous flow reactor |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields | Investigation of solvent and catalyst systems under microwave irradiation |
| Biocatalysis | High specificity, environmentally benign | Exploration of enzymes for regioselective nitration or acylation |
In-depth Mechanistic Studies of Key Transformations
A fundamental understanding of the reaction mechanisms involved in the synthesis and subsequent reactions of this compound is crucial for optimizing existing processes and developing new applications. Detailed mechanistic studies could employ a combination of experimental techniques, such as kinetic analysis, isotopic labeling, and spectroscopic monitoring of reaction intermediates. These studies would provide insights into the electronic and steric effects of the chloro, methoxy (B1213986), and nitro substituents on the reactivity of the ethanone (B97240) moiety and the aromatic ring.
Exploration of Novel Derivatization Pathways
The functional groups present in this compound—the ketone, the methoxy group, the nitro group, and the chloro substituent—offer multiple sites for chemical modification. Systematic exploration of derivatization pathways could lead to the synthesis of a library of novel compounds with potentially interesting biological or material properties. For instance, reduction of the nitro group to an amine would open up a vast array of subsequent chemical transformations, including diazotization and amide formation. The ketone functionality could be a handle for condensation reactions or the introduction of chiral centers.
Advanced Computational Modeling for Predictive Research
Computational chemistry can serve as a powerful tool to guide and accelerate experimental research. Density Functional Theory (DFT) calculations could be employed to predict the geometric and electronic structure of this compound. Furthermore, computational models could be used to simulate reaction mechanisms, predict spectroscopic properties (such as NMR and IR spectra), and screen for potential biological activities or material properties of its derivatives. This predictive approach can help in prioritizing synthetic targets and designing experiments more efficiently.
Potential for Applications in Emerging Technologies (e.g., catalysis, smart materials)
While currently unexplored, the unique substitution pattern of this compound suggests potential applications in several cutting-edge fields. The presence of both electron-withdrawing (nitro, chloro) and electron-donating (methoxy) groups, along with a reactive ketone, makes it an interesting candidate for the development of novel catalysts or as a building block for functional materials. For example, its derivatives could be investigated for their liquid crystalline properties, their ability to act as sensors, or their potential as components in organic light-emitting diodes (OLEDs). A systematic investigation into these potential applications could uncover new and valuable uses for this understudied compound.
Q & A
Q. What are the optimal synthetic routes for preparing 1-(5-Chloro-2-methoxy-3-nitrophenyl)ethanone, and how can purity be ensured?
The compound can be synthesized via Claisen-Schmidt condensation or cyclization reactions using substituted aryl ketones and halogenated precursors. For example, derivatives of chlorinated aryl ethanones are often synthesized under alkaline conditions with controlled stoichiometry to avoid side reactions . Purity is typically ensured through column chromatography (silica gel, ethyl acetate/hexane eluent) and validated via HPLC (>95% purity threshold). NMR spectroscopy (¹H/¹³C) and mass spectrometry are critical for structural confirmation .
Q. How can the molecular structure of this compound be rigorously characterized?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies proton environments (e.g., methoxy, nitro, and acetyl groups), while ¹³C NMR confirms carbon connectivity .
- X-ray crystallography : Resolves spatial arrangement of substituents. Software like SHELX (via SHELXL for refinement) is widely used for small-molecule crystallography, though challenges arise from nitro group electron density .
- Infrared (IR) Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) .
Q. What safety protocols are recommended for handling this compound in the lab?
While specific toxicological data are limited, precautionary measures include:
Q. What analytical methods are suitable for quantifying this compound in mixtures?
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm for nitro groups) .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Requires derivatization if volatility is low.
- UV-Vis Spectroscopy : Quantification via absorbance maxima (~300–350 nm for nitroaromatics) .
Advanced Research Questions
Q. How can density-functional theory (DFT) elucidate the electronic properties of this compound?
DFT calculations (e.g., B3LYP/6-311+G(d,p) basis set) model:
- Electrostatic potential surfaces : Charge distribution around nitro and methoxy groups .
- Frontier molecular orbitals (HOMO/LUMO) : Predict reactivity in electrophilic substitution or redox reactions .
- Thermochemical properties : Atomization energies and ionization potentials with <3 kcal/mol error vs. experimental data .
Q. What crystallographic challenges arise from the nitro and chloro substituents?
Q. How can structure-activity relationships (SAR) guide derivative synthesis for biological studies?
- Nitro group reduction : Convert to amino groups for enhanced solubility or bioactivity (e.g., antitumor agents) .
- Methoxy substitution : Modulate electron density for targeted reactivity (e.g., electrophilic aromatic substitution) .
- Acetyl group functionalization : Replace with heterocycles (e.g., pyrazoles) to explore bioactivity .
Q. What strategies validate analytical methods for this compound in complex matrices?
- Linearity : Calibration curves (R² > 0.995) across 1–100 µg/mL .
- Limit of Detection (LOD) : Determined via signal-to-noise ratio (S/N ≥ 3).
- Recovery studies : Spike-and-recovery in biological samples (e.g., plasma) with <10% RSD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
